molecular formula C9H9BrN4OS B2814665 N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-bromothiophene-2-carboxamide CAS No. 2097889-29-5

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-bromothiophene-2-carboxamide

Cat. No. B2814665
CAS RN: 2097889-29-5
M. Wt: 301.16
InChI Key: NLZZIZVZNUGHSR-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through reactions like the Mitsunobu reaction .


Molecular Structure Analysis

The molecule contains a 1,2,3-triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms . It also contains a bromothiophene ring, which is a five-membered ring containing a sulfur atom, a bromine atom, and three carbon atoms .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The bromine atom on the thiophene ring could potentially undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar triazole ring and the polar carboxamide group could increase the compound’s solubility in polar solvents .

Scientific Research Applications

Synthesis of N-Heterocycles

The compound can be used in the synthesis of N-Heterocycles . Triazoles have been synthesized via a three-component coupling reaction of unactivated terminal alkynes, allyl carbonate, and trimethylsiyl azide under Pd (0)-Cu (I) bimetallic catalysis .

Antimicrobial Applications

Compounds containing a triazole structure exhibit broad biological activities, such as antimicrobial activities . A great quantity of drugs with a triazole structure has been developed and proved .

Anti-inflammatory and Analgesic Activities

Triazole compounds have shown anti-inflammatory and analgesic activities . This makes them potential candidates for the development of new drugs in these areas .

Anticonvulsant Applications

Triazole compounds have been found to have anticonvulsant activities . This suggests potential applications in the treatment of conditions such as epilepsy .

Antineoplastic Applications

Triazole compounds have shown antineoplastic activities . This suggests potential applications in cancer treatment .

Antimalarial Applications

Triazole compounds have demonstrated antimalarial activities . This suggests potential applications in the treatment of malaria .

Antiviral Applications

Triazole compounds have shown antiviral activities . This suggests potential applications in the treatment of viral infections .

Antiproliferative and Anticancer Activities

Triazole compounds have demonstrated antiproliferative and anticancer activities . This suggests potential applications in the treatment of various types of cancer .

Mechanism of Action

Target of Action

The compound 4-bromo-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]thiophene-2-carboxamide, also known as N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-bromothiophene-2-carboxamide, is a complex molecule that may interact with multiple targets. These proteins play crucial roles in cell signaling pathways, influencing cell growth, differentiation, and survival .

Mode of Action

ERK2 is involved in the regulation of meiosis, mitosis, and postmitotic functions in differentiated cells . FGFR2 is a receptor for fibroblast growth factors and is involved in a variety of biological processes, including embryonic development, cell growth, morphogenesis, tissue repair, and tumor growth .

Biochemical Pathways

The compound may affect various biochemical pathways through its interaction with ERK2 and FGFR2. For instance, it could influence the MAPK/ERK pathway, which is involved in directing cellular responses to a diverse array of stimuli, such as mitogens, osmotic stress, heat shock and proinflammatory cytokines . It may also impact the FGFR signaling pathway, which plays a crucial role in the regulation of cell survival, cell division, angiogenesis, cell differentiation, and cell migration .

Pharmacokinetics

The presence of the bromine atom and the thiophene ring in the molecule may influence its lipophilicity and thus its absorption and distribution

Result of Action

Given its potential interaction with erk2 and fgfr2, it may influence cell growth, differentiation, and survival . It may also have potential anticancer activity, as suggested by the cytotoxic activities of some 1,2,4-triazole hybrids .

Future Directions

The future research directions would depend on the properties and potential applications of this compound. Given the presence of the triazole ring, one potential area of research could be exploring its use in medicinal chemistry .

properties

IUPAC Name

4-bromo-N-[2-(triazol-2-yl)ethyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN4OS/c10-7-5-8(16-6-7)9(15)11-3-4-14-12-1-2-13-14/h1-2,5-6H,3-4H2,(H,11,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLZZIZVZNUGHSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(N=C1)CCNC(=O)C2=CC(=CS2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-bromothiophene-2-carboxamide

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